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molecular formula C13H10ClNO2 B8716676 6-Chloro-4-o-tolyl-nicotinic acid

6-Chloro-4-o-tolyl-nicotinic acid

Cat. No. B8716676
M. Wt: 247.67 g/mol
InChI Key: QDEUNYZZOGPUEU-UHFFFAOYSA-N
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Patent
US08895586B2

Procedure details

To a solution of 8.0 g (32.3 mMol) 6-chloro-4-o-tolyl-nicotinic acid in 48.0 ml THF were added 3.1 ml (42.0 mMol) thionylchloride and 143 .mu.l (1.8 mMol) DMF. After 2 hours at 50° C., the reaction mixture was cooled to room temperature and added to a solution of 72.5 ml aqueous ammonium hydroxide 25% and 96 ml water cooled to 0″C. After 30 minutes at 0° C., THF was removed under reduced pressure and the aqueous layer was extracted with ethyl acetate. Removal of the solvent yielded 7.8 g (98%) 6-chloro-4-o-tolyl-nicotinamide as a beige crystalline foam. MS (ISP): 247 (M+H30 , 100).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mmol
Type
catalyst
Reaction Step One
Quantity
72.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
96 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.S(Cl)(Cl)=O.[OH-].[NH4+:23].O>C1COCC1.CN(C=O)C>[Cl:1][C:2]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[C:5]([C:6]([NH2:23])=[O:7])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C(=C1)C1=C(C=CC=C1)C
Name
Quantity
3.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
48 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.8 mmol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
72.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
96 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0″C
WAIT
Type
WAIT
Details
After 30 minutes at 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
THF was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC=C(C(=O)N)C(=C1)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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